molecular formula C11H18O6 B125765 Triethyl ethane-1,1,2-tricarboxylate CAS No. 7459-46-3

Triethyl ethane-1,1,2-tricarboxylate

Cat. No. B125765
Key on ui cas rn: 7459-46-3
M. Wt: 246.26 g/mol
InChI Key: TVWZLLYAJDSSCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US04215062

Procedure details

Diethyl-2-carbethoxysuccinate (formula 3, in which R are ethyl groups) is prepared by dissolving ethyl malonate (66 g, 0.5 moles) in tetrahydrofuran (500 ml). Sodium hydride (19.7 g of a 66% suspension in oil) (0.5 mole) is washed twice with petroleum ether (b.p. 30°-66°) and added to the stirred solution in small portions. Ethyl bromoacetate (83.5 g, 0.5 moles) is then added slowly from a dropping funnel. After stirring for 16 hours, the resultant white suspension is transferred to a separatory funnel along with a saturated aqueous sodium chloride solution (1 liter) and dichloroethane (1 liter). After shaking and separating the layers, the water layer is extracted with two additional liter portions of dichloroethane. The combined organic layers are dried over sodium sulfate before filtration and evaporation. The crude product is distilled under reduced pressure and the fractions boiling at 105°-112° at 2.5 mm Hg (12 ml) and 112°-115° (25 ml) are kept for use in the reaction of the next example.
Quantity
66 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
83.5 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
1 L
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]([O:7][CH2:8][CH3:9])(=[O:6])[CH2:2][C:3]([O-:5])=[O:4].Br[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13].[Cl-].[Na+].Cl[CH:20](Cl)[CH3:21]>O1CCCC1>[CH2:8]([O:7][C:1](=[O:6])[CH:2]([C:3]([O:5][CH2:20][CH3:21])=[O:4])[CH2:11][C:12]([O:14][CH2:15][CH3:16])=[O:13])[CH3:9] |f:2.3|

Inputs

Step One
Name
Quantity
66 g
Type
reactant
Smiles
C(CC(=O)[O-])(=O)OCC
Name
Quantity
500 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
83.5 g
Type
reactant
Smiles
BrCC(=O)OCC
Step Three
Name
Quantity
1 L
Type
reactant
Smiles
[Cl-].[Na+]
Name
Quantity
1 L
Type
reactant
Smiles
ClC(C)Cl

Conditions

Stirring
Type
CUSTOM
Details
After stirring for 16 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WASH
Type
WASH
Details
Sodium hydride (19.7 g of a 66% suspension in oil) (0.5 mole) is washed twice with petroleum ether (b.p. 30°-66°)
ADDITION
Type
ADDITION
Details
added to the stirred solution in small portions
STIRRING
Type
STIRRING
Details
After shaking
CUSTOM
Type
CUSTOM
Details
separating the layers
EXTRACTION
Type
EXTRACTION
Details
the water layer is extracted with two additional liter portions of dichloroethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers are dried over sodium sulfate before filtration and evaporation
DISTILLATION
Type
DISTILLATION
Details
The crude product is distilled under reduced pressure
CUSTOM
Type
CUSTOM
Details
at 2.5 mm Hg (12 ml) and 112°-115° (25 ml)

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C)OC(C(CC(=O)OCC)C(=O)OCC)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.